molecular formula C17H17NO3S B5559040 2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid

2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid

Cat. No. B5559040
M. Wt: 315.4 g/mol
InChI Key: DGZXMEKIPUTQGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2-(2-Phenylethyl)benzoic acid involves processes like the Wittig-Horner reaction, hydrolysis, and hydrogenation, yielding a notable overall yield of about 64% (Chen Fen-er, 2012). Such methods highlight the synthetic approaches that could be adapted for our target compound, emphasizing the reactivity of the phenylethyl group and benzoic acid moiety in synthetic chemistry.

Molecular Structure Analysis

Investigations into similar compounds have employed various spectroscopic techniques, including NMR and X-ray diffraction, to elucidate their molecular structures. For example, Ru(II) complexes with 2-hydroxy-benzoic acid derivatives have been characterized, revealing complex geometries and intramolecular interactions (Nataraj Chitrapriya et al., 2011). These studies suggest the importance of such techniques in analyzing the structure of our compound of interest.

Chemical Reactions and Properties

The chemical reactivity of compounds containing benzoic acid and aminoethylthio groups can be explored through various reactions, including condensation and complex formation, as seen in compounds synthesized from ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates (Yulia S. Kudyakova et al., 2009). These reactions highlight the potential for creating diverse derivatives and studying their chemical properties.

Physical Properties Analysis

The physical properties of similar aromatic compounds, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure and intermolecular interactions, as seen in the synthesis and characterization of various benzoic acid derivatives (A. El‐Faham et al., 2013). Understanding these properties is crucial for practical applications and handling of the compound.

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity towards nucleophiles or electrophiles, and stability, can be inferred from studies on similar compounds. For instance, the reactivity of 2-keto(hetero)aryl benzox(thio)azoles under base-promoted conditions offers insights into the behavior of our target compound under similar chemical environments (Jun Jiang et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

One significant application is in the field of organic synthesis . The compound serves as a precursor for synthesizing various derivatives with potential biological activity. For example, Chen Fen-er (2012) demonstrated the synthesis of 2-(2-Phenylethyl)benzoic acid through a Wittig-Horner reaction, showcasing the compound's utility in generating structurally complex molecules Chen Fen-er, 2012.

Biological Applications

In medicinal chemistry , derivatives of 2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid exhibit diverse biological activities. For instance, Brown and Foubister (1984) explored the hypoglycemic properties of [(acylamino)ethyl]benzoic acids, suggesting their potential in developing new diabetes treatments Brown & Foubister, 1984.

Material Science and Sensing Applications

In material science , the compound's derivatives are investigated for their sensing capabilities. Elizabeth M. Nolan and S. Lippard (2007) reported on a red-emitting sensor for mercury detection in water, highlighting the environmental monitoring applications of these compounds Nolan & Lippard, 2007.

Bioinorganic Chemistry

In bioinorganic chemistry , complexes of Co(II) with Schiff bases derived from similar compounds have shown antimicrobial activities, underscoring the potential for developing new antimicrobial agents Singh, Das, & Dhakarey, 2009.

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c19-16(18-11-10-13-6-2-1-3-7-13)12-22-15-9-5-4-8-14(15)17(20)21/h1-9H,10-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXMEKIPUTQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-Oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)benzoic acid

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